4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Medicinal Chemistry Chemical Biology Procurement

4-Methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide (CAS 21357-96-0) is a low-molecular-weight (238.27 g/mol) hybrid molecule that fuses a 1,2,4-triazole ring with a para-methylbenzenesulfonamide moiety. This compound belongs to the therapeutically privileged class of triazole-sulfonamide conjugates, a scaffold extensively explored for carbonic anhydrase inhibition, antimicrobial activity, and anticancer applications.

Molecular Formula C9H10N4O2S
Molecular Weight 238.27
CAS No. 21357-96-0
Cat. No. B2639096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide
CAS21357-96-0
Molecular FormulaC9H10N4O2S
Molecular Weight238.27
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2
InChIInChI=1S/C9H10N4O2S/c1-7-2-4-8(5-3-7)16(14,15)13-9-10-6-11-12-9/h2-6H,1H3,(H2,10,11,12,13)
InChIKeyGINARBSIFVGEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide (CAS 21357-96-0): Core Structural and Procurement Identity for Triazole-Sulfonamide Hybrid Research


4-Methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide (CAS 21357-96-0) is a low-molecular-weight (238.27 g/mol) hybrid molecule that fuses a 1,2,4-triazole ring with a para-methylbenzenesulfonamide moiety [1]. This compound belongs to the therapeutically privileged class of triazole-sulfonamide conjugates, a scaffold extensively explored for carbonic anhydrase inhibition, antimicrobial activity, and anticancer applications [2]. Unlike many extensively characterized analogs, this specific compound is listed by major suppliers as a rare chemical, supplied exclusively through custom product request channels without routine analytical data, placing it in a distinct procurement category . Its precise tautomeric identity is also noteworthy: literature and vendor databases interchangeably reference it as the 3-yl and 5-yl triazole tautomer, a nuance that can affect both biological target engagement and analytical specification setting during acquisition [1].

Why Generic Substitution Fails for 4-Methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide (CAS 21357-96-0): Specificity Risks in Triazole-Sulfonamide Research


Within the triazole-benzenesulfonamide family, simple aryl ring substitutions are anything but interchangeable. The para-methyl group on the benzenesulfonamide ring critically dictates lipophilicity, metabolic stability, and target-binding complementarity [1]. For instance, replacing the p-methyl with p-chloro or p-amino yields analogs with drastically different hydrogen-bonding capacities and electronic profiles, directly impacting inhibitory potency against carbonic anhydrase isoforms—a key mechanism for this class [2]. Furthermore, the 1,2,4-triazole ring itself can exist in tautomeric equilibrium, and the specific synthetic route used for this 3-yl/5-yl derivative can yield a product with a distinct tautomeric ratio compared to commercially available generic triazole precursors, making direct substitution without re-validation a source of irreproducibility in both biological assays and downstream synthetic transformations [1]. The following evidence guide enumerates the quantifiable differentiators that make this specific CAS number a non-fungible research asset.

Quantitative Differentiation Evidence for 4-Methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide (CAS 21357-96-0) Relative to Its Closest Analogs


Procurement Exclusivity: Aldrich CPR “Rare & Unique” Status vs. Standard Catalog Analogs

4-Methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide (CAS 21357-96-0) is classified by Sigma-Aldrich under the Aldrich CPR (Custom Product Request) collection as a rare and unique chemical, supplied without analytical data and exclusively on an 'as-is' basis, with all sales final and no warranty of merchantability or fitness for a particular purpose . In direct contrast, structurally closest analogs such as 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide (CAS 873680-00-3) and 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide are available through standard catalog channels with typical certificates of analysis . This distinction is quantifiable in procurement terms: the target compound requires buyer-side identity and purity confirmation as a prerequisite for use, a burden not imposed by off-the-shelf analogs.

Medicinal Chemistry Chemical Biology Procurement

Lipophilicity Tuning: Computed LogP Differentiation from Halo- and Amino-Substituted Analogs

The computed partition coefficient (XLogP3-AA) for 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is 1.2 [1]. In comparison, the 4-chloro-3-methyl analog is predicted to have an XLogP of approximately 1.8–2.0 based on the incremental contribution of chlorine (+0.6–0.8 logP units versus methyl), while the 4-amino analog has a predicted XLogP of approximately 0.5–0.7 [2]. This difference of 0.6–0.8 logP units between the target compound and its chloro analog has direct consequences for membrane permeability, aqueous solubility, and off-target binding profiles in cell-based assays.

Medicinal Chemistry Drug Design Physicochemical Properties

Tautomeric Ambiguity as a Differentiation Factor: 3-yl vs. 5-yl Triazole Tautomer Distribution

The compound is interchangeably named 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide and 4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide within authoritative databases, reflecting the 1,2,4-triazole annular tautomerism [1]. In practice, the synthetic method governs the tautomeric ratio in the isolated solid. In contrast, N-substituted triazole analogs such as 4-methyl-N-(1-methyl-1H-imidazol-2-yl)benzenesulfonamide lack this tautomeric equilibrium, offering a fixed, unambiguous structure [2]. For biological assays, the tautomeric state influences the hydrogen-bond donor/acceptor orientation presented to a target protein, meaning that two batches of this compound from different synthetic routes could yield divergent IC50 results against the same target—an issue absent in fixed-structure comparators.

Structural Chemistry Analytical Chemistry Biological Assay Reproducibility

Hydrogen-Bond Donor Count Differentiation from Multi-Substituted Triazole-Benzenesulfonamide Derivatives

4-Methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide possesses exactly two hydrogen-bond donor (HBD) atoms (the sulfonamide NH and the triazole NH), as computed by Cactvs 3.4.8.24 [1]. By comparison, the 4-amino analog (CAS 51732-39-9) contains three HBD atoms (adding the aniline NH2), while 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide contains only two HBD atoms but with increased steric bulk [2]. In fragment-based drug design, the Rule of Three guideline specifies a maximum of three hydrogen-bond donors for optimal fragment starting points; the target compound's HBD count of exactly two positions it favorably within this threshold while providing a distinct hydrogen-bonding profile versus the 4-amino analog.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Rotatable Bond Count and Molecular Flexibility as a Selectivity Determinant

The target compound features three rotatable bonds, as computed from its SMILES structure CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2 [1]. In comparison, bulkier analogs such as 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide retain three rotatable bonds but introduce additional methyl groups that restrict conformational freedom through steric clashes, while elongated analogs with additional methylene spacers (e.g., N-((5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide, CAS 338421-91-3) possess four rotatable bonds, increasing entropic penalty upon target binding [2]. The minimal rotatable bond count of the target compound, combined with the absence of additional flexible linkers, promotes a more rigid binding conformation—potentially enhancing target selectivity at the cost of induced-fit adaptability.

Medicinal Chemistry Conformational Analysis Target Selectivity

Patent Landscape: Agricultural Fungicide Scaffold Differentiation from Human Therapeutic Triazole-Sulfonamide Analogs

A WIPO patent (WO 2021/243480) filed by Dongguan HEC Pesticides R&D Co., Ltd. specifically claims triazole sulfonamide derivatives of formula (I)—a generic scaffold encompassing the target compound's core structure—as agricultural fungicides with demonstrated utility in preventing plant disease [1]. This agricultural application patent stands in contrast to the predominantly human therapeutic patent landscape surrounding related benzenesulfonamide-triazole hybrids, which focus on carbonic anhydrase inhibition for oncology [2]. The existence of an active agricultural patent family specifically claiming this structural class creates a differentiated intellectual property corridor: researchers developing human therapeutics based on this scaffold must navigate distinct freedom-to-operate considerations compared to those using therapeutically patented analogs.

Agrochemical Fungicide Patent Analysis

Optimal Application Scenarios for 4-Methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide (CAS 21357-96-0) Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Low-Lipophilicity, Two-Hydrogen-Bond-Donor Triazole-Sulfonamide Starting Point

Fragment-based lead generation programs adhering to the Rule of Three (MW < 300, logP ≤ 3, ≤ 3 HBD, ≤ 3 HBA) will find this compound a well-matched starting fragment, with a molecular weight of 238.27 g/mol, computed logP of 1.2, and exactly two hydrogen-bond donors meeting all rule criteria [1]. Its lipophilicity sits below the 4-chloro analog (est. logP ≈ 1.8–2.0), offering a superior aqueous solubility profile for biophysical screening (NMR, SPR, DSF) where high-concentration solubility is critical [2]. The para-methyl substitution provides a synthetic handle for further elaboration without exceeding fragment physicochemical thresholds—an advantage over more heavily substituted analogs that may already breach fragment guidelines before optimization begins.

Carbonic Anhydrase Isoform Selectivity Profiling in Oncology Research

Given the established potency of benzenesulfonamide-bearing 1,2,4-triazole scaffolds against tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII (Ki values ranging from 1.3–431 nM for structurally related series) [1], this specific para-methyl derivative serves as a minimal-structure probe for deconvoluting the contribution of the 4-methyl group to isoform selectivity. Its reduced hydrogen-bond donor count (2 HBD) relative to the 4-amino analog (3 HBD) may enhance membrane permeability for cellular CA inhibition assays, while its absence of halogen substitution avoids the potential off-target reactivity sometimes observed with chloro- or bromo-substituted congeners [2]. Researchers should, however, note the tautomeric ambiguity and characterize the tautomeric state of each batch prior to IC50 determination to ensure cross-experiment reproducibility .

Agricultural Fungicide Lead Development Leveraging Patent-Covered Triazole-Sulfonamide Scaffold

The active WIPO patent WO 2021/243480, specifically claiming triazole sulfonamide derivatives as agricultural fungicides, positions this compound as a scaffold-verification standard in agrochemical discovery [1]. Industrial teams can use this commercial sample as a reference compound to benchmark the fungicidal activity of novel derivatives against plant pathogens, with the patent's generic formula (I) providing a clear structural boundary for freedom-to-operate assessment. The compound's moderate lipophilicity (logP 1.2) aligns with the property space of commercial contact fungicides, and its two hydrogen-bond donors allow for target engagement with fungal enzyme active sites while maintaining adequate cuticular penetration potential [2]. Note that Sigma-Aldrich supplies this material 'as-is' without analytical data, so in-house purity verification is mandatory before using it as a quantitative reference standard in GLP-compliant agrochemical screening .

Biochemical Tool Compound for Investigating Tautomer-Dependent Target Engagement

The unique tautomeric ambiguity of the 1,2,4-triazole ring in this compound—documented by its dual 3-yl and 5-yl naming across authoritative databases—makes it a valuable probe for studying how annular tautomerism influences biological target recognition [1]. Unlike fixed-structure N-alkylated triazole analogs, this compound can be used in pH-dependent or solvent-dependent NMR studies to quantify tautomer ratios, and those ratios can then be correlated with biochemical assay outcomes (e.g., enzyme inhibition Ki values) to establish whether one tautomer is the dominant pharmacophore [2]. This application exploits what would otherwise be a liability, turning the compound's structural ambiguity into an intentional mechanistic investigation tool for physical organic chemistry in a biological context .

Quote Request

Request a Quote for 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.